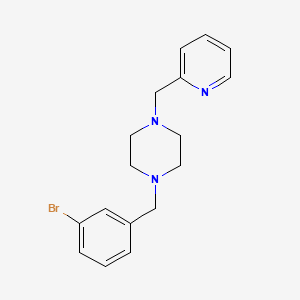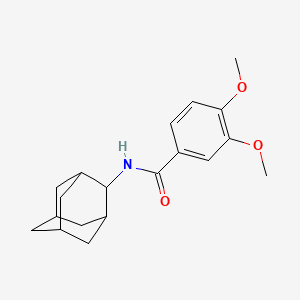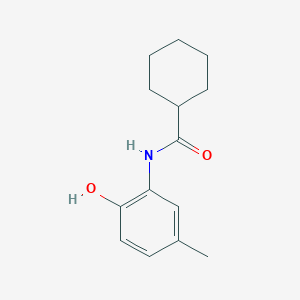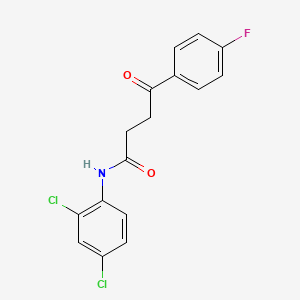![molecular formula C13H17NO5 B5772106 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B5772106.png)
4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid, also known as DMOBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMOBA has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid is not fully understood, but it is thought to involve its effects on oxidative stress, apoptosis, and inflammation. 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may help to reduce oxidative stress. Additionally, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been found to induce apoptosis in cancer cells, potentially through its effects on mitochondrial function. Finally, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been found to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been shown to increase the activity of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and protect against neuronal damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid in lab experiments is its stability and purity, which makes it suitable for use in a variety of assays and experiments. Additionally, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been extensively studied, and its effects have been well-characterized, making it a useful tool for research. However, one limitation of using 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are many potential future directions for research on 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid and its effects on cellular function. Finally, there may be other potential applications for 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid that have not yet been explored, such as its effects on metabolism or immune function.
Méthodes De Synthèse
4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with L-proline, followed by reduction and acylation. The resulting compound has been shown to be highly pure and stable, making it suitable for use in research applications.
Applications De Recherche Scientifique
4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been found to inhibit the growth and proliferation of cancer cells, potentially through its effects on oxidative stress and apoptosis. In inflammation research, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been shown to reduce inflammation and oxidative stress in animal models, suggesting that it may have potential as an anti-inflammatory agent. In neurodegenerative disease research, 4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid has been found to protect against neuronal damage and improve cognitive function in animal models, suggesting that it may have potential as a neuroprotective agent.
Propriétés
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-18-10-4-3-9(7-11(10)19-2)8-14-12(15)5-6-13(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOUOORWVOMNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5772024.png)
![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)

![methyl 4-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5772041.png)
![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)
![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)
![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)


![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)
![5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid](/img/structure/B5772099.png)

![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5772133.png)